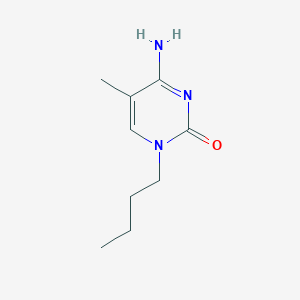
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-butylpyrimidin-2(1H)-one: Lacks the methyl group.
4-Amino-5-methylpyrimidin-2(1H)-one: Lacks the butyl group.
1-Butyl-5-methylpyrimidin-2(1H)-one: Lacks the amino group.
Uniqueness
4-Amino-1-butyl-5-methylpyrimidin-2(1H)-one is unique due to the presence of all three functional groups (amino, butyl, and methyl) on the pyrimidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116459-84-8 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-amino-1-butyl-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-3-4-5-12-6-7(2)8(10)11-9(12)13/h6H,3-5H2,1-2H3,(H2,10,11,13) |
Clé InChI |
POTOBOSYWZWWDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C(=NC1=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


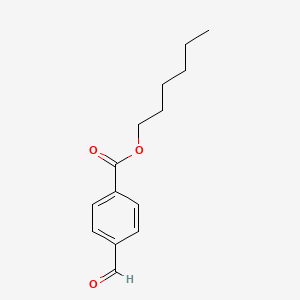
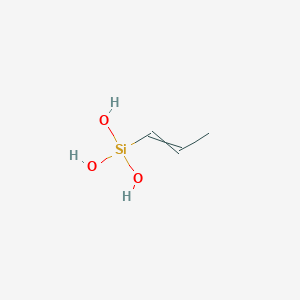
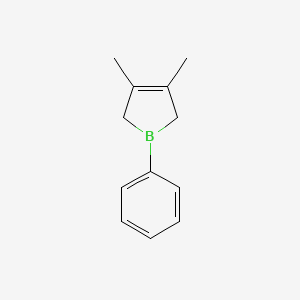
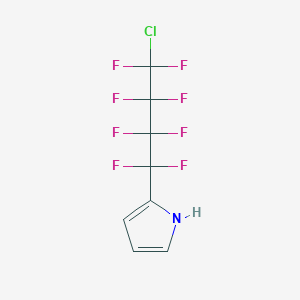
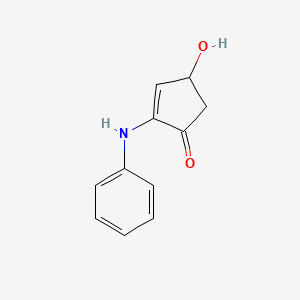
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)

![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)

